1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline
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Overview
Description
1-Methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline is a heterocyclic compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol . This compound is part of the pyrazinoquinoxaline family, known for its diverse applications in scientific research and industry.
Mechanism of Action
Mode of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have demonstrated a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1,2-diaminobenzene with 1,2-dicarbonyl compounds, followed by methylation . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
1-Methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various derivatives and analogs.
Biology: This compound is used in the study of biological pathways and molecular interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
1-Methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-pyrazino[2,3-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-15-7-6-12-10-11(15)14-9-5-3-2-4-8(9)13-10/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRUUAXFNIYAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=NC3=CC=CC=C3N=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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